molecular formula C11H9Cl2NO B14038399 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole CAS No. 70996-76-8

2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole

Cat. No.: B14038399
CAS No.: 70996-76-8
M. Wt: 242.10 g/mol
InChI Key: DMLVOYVYIIHALU-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole is a synthetic organic compound characterized by the presence of both chloroethyl and chlorophenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole typically involves the reaction of 2-chloroethylamine with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl 4-Chlorophenyl Sulfone: Similar in structure but contains a sulfone group instead of an oxazole ring.

    2-Chloroethyl 4-Nitrophenyl Sulfide: Contains a nitrophenyl group and a sulfide linkage.

    4-Chlorobenzyl 2-Chloroethyl Sulfone: Features a benzyl group and a sulfone linkage.

Uniqueness

2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of chloroethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications.

Properties

CAS No.

70996-76-8

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

2-(2-chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C11H9Cl2NO/c12-6-5-11-14-7-10(15-11)8-1-3-9(13)4-2-8/h1-4,7H,5-6H2

InChI Key

DMLVOYVYIIHALU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCCl)Cl

Origin of Product

United States

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